molecular formula C16H20N2O3 B6538766 N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopropanecarboxamide CAS No. 1060261-97-3

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopropanecarboxamide

Cat. No.: B6538766
CAS No.: 1060261-97-3
M. Wt: 288.34 g/mol
InChI Key: LCOKXEWTFNJPJN-UHFFFAOYSA-N
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Description

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopropanecarboxamide (N-MOPCE) is an organic compound synthesized from morpholine and cyclopropanecarboxamide. It is a relatively new compound that has been studied for its potential applications in the medical and scientific fields. N-MOPCE has been found to have a range of biochemical and physiological effects, as well as a mechanism of action that is yet to be fully understood. In

Scientific Research Applications

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopropanecarboxamide has been studied for its potential applications in medical and scientific research. It has been found to have potential applications in the treatment of cancer, as well as in the development of new drugs and treatments for other diseases. Additionally, this compound has been studied for its potential to act as a catalyst for chemical reactions, as well as for its potential to act as a stabilizing agent for enzymes.

Mechanism of Action

The mechanism of action of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopropanecarboxamide is still not fully understood. However, it is believed that this compound may act as a proton donor, forming a covalent bond with another molecule. This covalent bond can then be broken down to form a new molecule, which can then be used in a variety of ways. Additionally, this compound may act as a proton acceptor, forming a covalent bond with another molecule. This covalent bond can then be broken down to form a new molecule, which can then be used in a variety of ways.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to act as a proton donor, forming covalent bonds with other molecules. Additionally, this compound has been found to act as a proton acceptor, forming covalent bonds with other molecules. It has also been found to act as a stabilizing agent for enzymes, as well as a catalyst for chemical reactions.

Advantages and Limitations for Lab Experiments

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage of using this compound is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopropanecarboxamide has a range of potential future applications in the medical and scientific fields. For example, this compound could be used in the development of new drugs and treatments for cancer, as well as in the development of new catalysts for chemical reactions. Additionally, this compound could be used in the development of new stabilizing agents for enzymes. Finally, this compound could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopropanecarboxamide can be synthesized from morpholine and cyclopropanecarboxamide through a reaction known as a Wittig reaction. This reaction involves the formation of a phosphonium ylide which is then reacted with a carbonyl compound. The resulting product is a substituted cyclopropane. The intermediate phosphonium ylide is generated by treating morpholine with a strong base such as sodium hydride. The resulting ylide is then reacted with cyclopropanecarboxamide to yield this compound.

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15(18-7-9-21-10-8-18)11-12-1-5-14(6-2-12)17-16(20)13-3-4-13/h1-2,5-6,13H,3-4,7-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOKXEWTFNJPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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